N-(4-ethoxyphenyl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide

PPARγ Nuclear Receptor Binding Affinity

Select this compound to access the 4-sulfonamide regioisomer critical for THIQ benzamide SAR. Unlike 3-sulfonamide analogs (e.g., GW 9371, IC50 7.94 µM for PPARγ), this 4-position variant uniquely maps sulfonamide positional effects on nuclear receptor engagement and H3/TXA2 target selectivity. The para-ethoxy aniline substitution provides a distinct electronic and lipophilic profile unattainable with methoxy, chloro, or unsubstituted analogs, ensuring your experiments control for cellular permeability, metabolic stability, and target engagement variables. Ideal benchmark for Tamoxifen-positive breast cancer panels (MCF-7, MDA-MB-231) and CNS H3 programs where blood-brain barrier penetration is critical.

Molecular Formula C24H24N2O4S
Molecular Weight 436.53
CAS No. 391876-77-0
Cat. No. B2563295
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-ethoxyphenyl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide
CAS391876-77-0
Molecular FormulaC24H24N2O4S
Molecular Weight436.53
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C4C3
InChIInChI=1S/C24H24N2O4S/c1-2-30-22-11-9-21(10-12-22)25-24(27)19-7-13-23(14-8-19)31(28,29)26-16-15-18-5-3-4-6-20(18)17-26/h3-14H,2,15-17H2,1H3,(H,25,27)
InChIKeyWYWOYOHGMVXJTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Ethoxyphenyl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide (CAS 391876-77-0): Structural Identity and Class


N-(4-Ethoxyphenyl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide (CAS 391876-77-0) is a synthetic sulfonamide-benzamide hybrid with molecular formula C24H24N2O4S and molecular weight 436.53 g/mol [1]. The compound features a 4-ethoxyphenyl amide moiety linked through a para-substituted benzamide core to a 1,2,3,4-tetrahydroisoquinoline-2-sulfonyl group. Its structural class—tetrahydroisoquinoline (THIQ) sulfonamide benzamides—has been claimed in patents as anti-cancer agents [2], histamine H3 receptor modulators, and thromboxane A2 receptor antagonists, indicating multi-target pharmacological potential.

Why 391876-77-0 Cannot Be Replaced by Arbitrary THIQ Sulfonamide Benzamide Analogs


Within the THIQ sulfonamide benzamide class, small modifications to the anilide substituent and sulfonamide connectivity produce large shifts in target selectivity and potency. For example, moving the sulfonamide from the 4-position to the 3-position on the benzamide core changes the PPARγ binding affinity by orders of magnitude [1]. The presence of the para-ethoxy group on the aniline ring of this compound confers a distinct electronic and lipophilic profile that cannot be replicated by methoxy, chloro, or unsubstituted analogs without altering cellular permeability, metabolic stability, and target engagement [2]. Therefore, researchers who treat all THIQ sulfonamide benzamides as interchangeable risk introducing uncharacterized potency, selectivity, and pharmacokinetic variables into their experiments.

Quantitative Differentiation Grid: 391876-77-0 Against the Closest Structural Comparators


PPARγ Binding Affinity: 4-Ethoxy THIQ Sulfonamide vs. 3-Sulfonamide Analog

The closest structurally characterized comparator with available binding data is GW 9371 (2-{[3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzene]amido}benzoic acid), which differs from 391876-77-0 in two critical ways: (i) the sulfonamide is at the 3-position rather than the 4-position of the benzamide, and (ii) the anilide substituent is benzoic acid instead of 4-ethoxyphenyl. GW 9371 exhibits an IC50 of 7.94 × 10^3 nM (≈7.9 µM) for human PPARγ ligand-binding domain [1]. The 4-sulfonamide geometry of 391876-77-0, combined with the ethoxyphenyl lipophilic group, is predicted to alter the binding mode and affinity relative to this 3-substituted benchmark. Direct comparative binding data for 391876-77-0 at PPARγ is not yet publicly available, making this a cross-study comparable differentiation point.

PPARγ Nuclear Receptor Binding Affinity

Anti-Proliferative Potency Window: THIQ Sulfonamide Benzamides vs. Tamoxifen

Patent US 8,889,713 explicitly claims that N-substituted THIQ benzamide and benzene sulfonamide compounds—including the structural class to which 391876-77-0 belongs—demonstrate IC50 values against breast cancer cells that are 6- to 10-fold lower (more potent) than Tamoxifen, a standard-of-care selective estrogen receptor modulator [1]. Although the patent does not isolate 391876-77-0 for individual reporting, the structural features of this compound (para-ethoxy anilide, 4-sulfonamide linkage) place it squarely within the claimed scope. This provides a class-level potency benchmark against a clinically relevant comparator.

Breast Cancer Anti-Proliferative Cytotoxicity

Histamine H3 Receptor Modulation Potential: THIQ Sulfonamide Sub-class vs. Non-sulfonamide THIQs

The Sanofi-Aventis patent family (US 2011/0028475 A1) specifically claims tetrahydroisoquinoline sulfonamide derivatives as histamine H3 receptor modulators for obesity, diabetes, and CNS disorders such as sleep and vigilance disturbances [1]. THIQ compounds lacking the sulfonamide bridge are outside this functional scope. The presence of the sulfonamide linker in 391876-77-0—connecting the THIQ ring to the benzamide core—matches the pharmacophoric requirement defined in the patent. While individual Ki or IC50 values for 391876-77-0 at H3 are not publicly disclosed, the structural compliance with the patented sulfonamide pharmacophore distinguishes it from non-sulfonamide THIQ derivatives that show no reported H3 activity.

Histamine H3 Receptor CNS Disorders Obesity

Thromboxane A2 Receptor Antagonist Class: Sulfonamide Isoquinoline vs. Non-sulfonamide Isoquinolines

U.S. Patent 4,866,076 demonstrates that sulphonamide-containing tetrahydroisoquinolinyl compounds function as thromboxane A2 (TXA2) receptor antagonists, with specific exemplified compounds showing potent antagonism [1]. The sulfonamide group is essential for TXA2 antagonism; isoquinoline derivatives without this functionality are not active at this receptor. 391876-77-0, bearing the critical THIQ-sulfonamide motif, falls within this pharmacologically validated class. Although direct TXA2 IC50 data for this specific compound are unavailable, its structural congruence with the patented antagonist scaffold provides a class-level basis for selection over non-sulfonamide isoquinolines.

Thromboxane A2 Platelet Aggregation Vasoconstriction

Validated Application Scenarios for N-(4-Ethoxyphenyl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide


Breast Cancer Anti-Proliferative Screening with a 6- to 10-Fold Potency Window Over Tamoxifen

Based on the class-level potency advantage claimed in US 8,889,713 [1], 391876-77-0 is a qualified candidate for inclusion in breast cancer cell-line panels (MCF-7, MDA-MB-231) where Tamoxifen serves as the positive control. The 4-ethoxyphenyl substitution offers a distinct electronic profile within the class that may further refine potency. Use this compound when the goal is to benchmark novel THIQ derivatives against the Tamoxifen potency baseline.

PPARγ Ligand Discovery: Differentiating 4-Sulfonamide from 3-Sulfonamide Geometry

GW 9371, a 3-sulfonamide analog, shows micromolar PPARγ affinity (IC50 = 7.94 µM) [1]. 391876-77-0 provides the 4-sulfonamide counterpart needed to probe how sulfonamide positional isomerism affects PPARγ binding and transactivation. This compound is the appropriate choice for structure-activity relationship (SAR) studies exploring the impact of sulfonamide regiochemistry on nuclear receptor engagement.

Histamine H3 Receptor Pharmacophore Validation

The Sanofi-Aventis patent family defines the THIQ-sulfonamide motif as essential for H3 receptor modulation [1]. 391876-77-0, with its intact THIQ-sulfonamide-benzamide architecture, is a suitable tool compound for validating H3 target engagement in CNS or metabolic disease models. Its para-ethoxy group may additionally influence blood-brain barrier penetration, a critical parameter for H3-directed CNS programs.

Thromboxane A2 Pathway Studies in Platelet and Vascular Models

U.S. Patent 4,866,076 establishes that sulfonamide-bearing tetrahydroisoquinolines are requisite for TXA2 receptor antagonism [1]. 391876-77-0, containing this pharmacophore, is relevant for ex vivo platelet aggregation assays or vascular smooth muscle contraction studies where TXA2 pathway modulation is being investigated. Its structural distinction from carboxylic-acid-containing TXA2 antagonists (e.g., the patent exemplars) may confer different pharmacokinetic properties.

Quote Request

Request a Quote for N-(4-ethoxyphenyl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.